

# Spectroscopic Profile of 1-Phenylimidazolidine-2,4,5-trione: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenylimidazolidine-2,4,5-trione	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the compound **1-Phenylimidazolidine-2,4,5-trione** (also known as N-phenylparabanic acid). Due to a lack of readily available, published experimental spectra for this specific molecule, this document combines predicted data with expected spectral characteristics based on its chemical structure and analogy to similar compounds.

## **Chemical Structure and Properties**

Molecular Formula: C9H6N2O3[1][2]

Molecular Weight: 190.16 g/mol [2]

#### Structure:



Figure 1: Chemical structure of **1-Phenylimidazolidine-2,4,5-trione**.

### **Mass Spectrometry (MS)**

While experimental mass spectra are not readily available in the literature, predicted mass-to-charge ratios (m/z) for various adducts of **1-Phenylimidazolidine-2,4,5-trione** have been calculated and are presented below. This data is crucial for the identification of the compound in mass spectrometric analyses.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	191.04512
[M+Na] <sup>+</sup>	213.02706
[M-H] <sup>-</sup>	189.03056
[M+NH <sub>4</sub> ] <sup>+</sup>	208.07166
[M+K] <sup>+</sup>	229.00100
[M]+	190.03729
[M]-	190.03839

Table 1: Predicted m/z values for various adducts of **1-Phenylimidazolidine-2,4,5-trione**. Data sourced from PubChem.[1]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Experimental NMR data for **1-Phenylimidazolidine-2,4,5-trione** is not currently available in surveyed literature. However, based on the molecular structure, the following table outlines the expected signals in <sup>1</sup>H and <sup>13</sup>C NMR spectra.

### Expected <sup>1</sup>H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.2 - 7.6	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~ 8.5 - 9.5	Singlet	1H	N-H proton

Table 2: Expected <sup>1</sup>H NMR spectral data for **1-Phenylimidazolidine-2,4,5-trione**.

Expected <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 125 - 135	Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )
~ 155 - 165	Carbonyl carbons (C=O)

Table 3: Expected <sup>13</sup>C NMR spectral data for **1-Phenylimidazolidine-2,4,5-trione**.

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **1-Phenylimidazolidine-2,4,5-trione** is not readily available. The expected characteristic absorption bands based on its functional groups are listed below.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~ 3200 - 3400	N-H	Stretching
~ 1700 - 1800	C=O (imide)	Stretching
~ 1600, 1450-1500	C=C (aromatic)	Stretching
~ 1300 - 1400	C-N	Stretching
~ 690 - 770	C-H (aromatic)	Out-of-plane bend

Table 4: Expected IR absorption bands for **1-Phenylimidazolidine-2,4,5-trione**.

## **Experimental Protocols**



The following are general methodologies for the spectroscopic analysis of a compound like **1-Phenylimidazolidine-2,4,5-trione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
  the sample with dry potassium bromide and pressing it into a thin, transparent disk.
   Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).

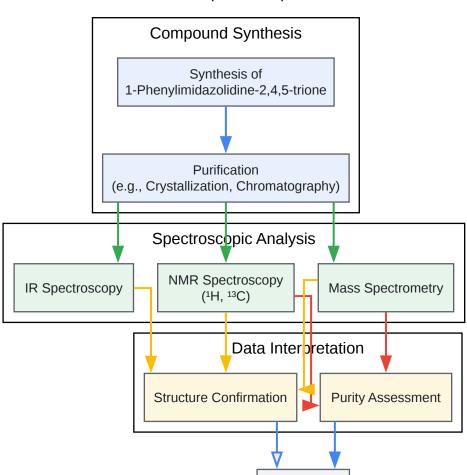
Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes to observe different adducts.



## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



General Workflow for Spectroscopic Characterization

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Final Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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#### References

- 1. PubChemLite 1-phenylimidazolidine-2,4,5-trione (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 2. 1-phenylimidazolidine-2,4,5-trione [stenutz.eu]
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